molecular formula C20H17N3O2S2 B2471888 4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-77-8

4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2471888
CAS No.: 863594-77-8
M. Wt: 395.5
InChI Key: BIYVVFMRMNXGKL-UHFFFAOYSA-N
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Description

4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and cancer biology. It belongs to a class of molecules that integrate a thiazolo[5,4-b]pyridine heterocyclic system with a benzenesulfonamide group. This structural motif is of significant interest in the design of targeted therapeutic agents. Main Applications and Research Value The primary research value of this compound stems from its potential as an inhibitor of key cellular signaling pathways. Compounds with this core structure have been investigated as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) . The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancer types . Therefore, this compound serves as a valuable chemical tool for probing this pathway in vitro, helping to elucidate its role in oncogenesis and to evaluate potential therapeutic strategies. Mechanism of Action While the specific binding interactions of this 4-ethyl derivative are subject to further experimental validation, the established mechanism for closely related analogs involves direct interaction with the ATP-binding site of PI3K enzymes . In such analogs, the molecular architecture allows the thiazolo[5,4-b]pyridine unit and the sulfonamide group to form key hydrogen bonds with amino acid residues in the kinase's active site, such as Val882 . The 4-ethyl substituent on the benzenesulfonamide ring may influence the compound's lipophilicity and binding affinity, potentially fine-tuning its pharmacological profile and selectivity. Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional safety protocols.

Properties

IUPAC Name

4-ethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-2-14-8-10-17(11-9-14)27(24,25)23-16-6-3-5-15(13-16)19-22-18-7-4-12-21-20(18)26-19/h3-13,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYVVFMRMNXGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available substances. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Enzymatic Activity Against c-KIT

The thiazolo[5,4-b]pyridine scaffold is well-documented in c-KIT inhibition. Key analogs include:

Compound Name/ID Substituents (R1/R2) IC50 (c-KIT) Key Structural Features
Target Compound R1: 4-ethylbenzenesulfonamide N/A Sulfonamide linker, ethyl group
6h R1: 3-(trifluoromethyl)phenylamide 9.87 µM Amide linker, CF3 group
6j R1: Urea-linked 3-CF3-phenyl Inactive Urea linker (inspired by regorafenib)

Key Findings :

  • The amide-linked 3-(trifluoromethyl)phenyl group in 6h showed moderate c-KIT inhibition (IC50 = 9.87 µM), attributed to hydrophobic interactions with the kinase pocket .
  • Replacing the amide with a urea linker (6j ) abolished activity, emphasizing the critical role of the amide/sulfonamide group in maintaining binding affinity .
  • The target compound’s benzenesulfonamide group may offer superior metabolic stability compared to amide analogs, though direct enzymatic data is unavailable.

Selectivity for Other Targets

Thiazolo[5,4-b]pyridine derivatives exhibit target promiscuity. For example:

  • GK Activator () : A structurally distinct thiazolo[5,4-b]pyridine derivative ((2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide) acts as a glucokinase (GK) activator. Docking studies revealed H-bond interactions with Arg63, a residue critical for allosteric modulation .
  • Comparison : The target compound’s 4-ethylbenzenesulfonamide group lacks the bulky cyclopentyl and piperazine substituents of the GK activator, suggesting divergent target selectivity.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfonamides (e.g., target compound) are generally more resistant to hydrolysis than amides (e.g., 6h ), suggesting improved in vivo stability .

Biological Activity

4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H17_{17}N3_3O2_2S2_2
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 863594-54-1

This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that compounds similar to 4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide showed selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent derivatives had an IC50_{50} value as low as 2.32 µg/mL, indicating strong antiproliferative effects .

Table 1: Cytotoxicity of Thiazolo[5,4-b]pyridine Derivatives

CompoundCell LineIC50_{50} (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase
4fMCF-710.10Apoptotic pathway activation

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that treatment with such compounds leads to:

  • Increased Bax/Bcl-2 Ratio : This shift promotes apoptosis by favoring pro-apoptotic over anti-apoptotic signals.
  • Activation of Caspases : Enhanced levels of caspase 9 were observed in treated cells, indicating the activation of the intrinsic apoptotic pathway .

Antimicrobial Properties

Preliminary studies suggest that compounds with a similar thiazolo structure possess antimicrobial activity against various pathogens. The sulfonamide group enhances the interaction with bacterial enzymes, potentially leading to effective inhibition.

Anti-inflammatory Effects

Some derivatives have shown promise in reducing inflammation markers in vitro. The structural modifications in the thiazolo[5,4-b]pyridine scaffold are believed to contribute to this activity.

Case Studies

Several case studies have documented the efficacy of thiazolo[5,4-b]pyridine derivatives:

  • Study on HepG2 Cells : A derivative exhibited significant cytotoxicity with an IC50_{50} value of 3.21 µg/mL, demonstrating its potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, indicating that these compounds could be developed into viable therapeutic agents.

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